molecular formula C25H37N6O3+ B13382602 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium

3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium

Cat. No.: B13382602
M. Wt: 469.6 g/mol
InChI Key: XDCGXAVOQJDMLI-UHFFFAOYSA-O
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Description

3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium is a complex organic compound with a unique structure that combines a pteridine ring system with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium typically involves multiple steps. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the isobutyrylamino group and the octylpyridinium moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pteridine Derivatives: Compounds with similar pteridine cores but different substituents.

    Pyridinium Compounds: Molecules with pyridinium moieties and varying side chains.

Uniqueness

What sets 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium apart is its unique combination of a pteridine ring and a pyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H37N6O3+

Molecular Weight

469.6 g/mol

IUPAC Name

2-methyl-N-[6-methyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-3,6,7,8-tetrahydropteridin-2-yl]propanamide

InChI

InChI=1S/C25H36N6O3/c1-5-6-7-8-9-10-13-30-14-11-12-19(16-30)24(34)31-18(4)15-26-21-20(31)23(33)29-25(27-21)28-22(32)17(2)3/h11-12,14,16-18H,5-10,13,15H2,1-4H3,(H2-,26,27,28,29,32,33)/p+1

InChI Key

XDCGXAVOQJDMLI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N2C(CNC3=C2C(=O)NC(=N3)NC(=O)C(C)C)C

Origin of Product

United States

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